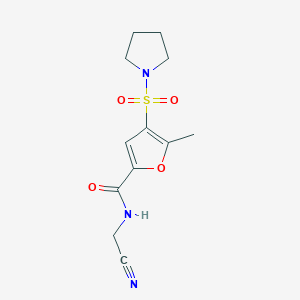

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-9-11(20(17,18)15-6-2-3-7-15)8-10(19-9)12(16)14-5-4-13/h8H,2-3,5-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHSIKLPPIHPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NCC#N)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2,5-dimethylfuran.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Pyrrolidine Group: The pyrrolidine group is attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an intermediate compound.

Addition of the Cyanomethyl Group: The cyanomethyl group is introduced using cyanomethylation reactions, typically involving cyanomethyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.

Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Core Heterocycle Variations

- Pyrimidine Derivatives (e.g., N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide):

Pyrimidine-based compounds, such as the one reported in Acta Crystallographica Section E (2011), exhibit a six-membered aromatic ring with two nitrogen atoms. This contrasts with the five-membered furan ring in the target compound. Pyrimidines often engage in π-π stacking interactions in biological systems, whereas furans may prioritize hydrogen bonding due to their oxygen atom .

| Property | N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide | N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide |

|---|---|---|

| Core Structure | Furan (5-membered, oxygen-containing) | Pyrimidine (6-membered, nitrogen-containing) |

| Key Substituents | Pyrrolidine sulfonyl, cyanomethyl | Fluorophenyl, hydroxyphenyl, methylphenyl |

| Polar Functional Groups | Sulfonyl, carboxamide, cyanomethyl | Carboxamide, hydroxyl, fluorine |

Sulfonamide/Sulfonyl Group Comparisons

- Sulfonamide vs. Sulfonyl: The target compound’s pyrrolidine sulfonyl group (-SO₂-) differs from sulfonamide (-SO₂-NR₂) groups in analogs like N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide.

Physicochemical and Pharmacokinetic Data

While specific data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

| Parameter | This compound (Predicted) | Pyrimidine Analogs (Reported) |

|---|---|---|

| LogP (Lipophilicity) | ~2.1 (moderate due to polar sulfonyl and cyanomethyl groups) | 1.8–3.5 |

| Solubility | Moderate to low (polar groups vs. aromatic bulk) | Low to moderate |

| Metabolic Stability | High (sulfonyl groups resist oxidative metabolism) | Variable (depends on substituents) |

Biological Activity

N-(Cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Structural Characteristics

The compound can be represented by the following structural formula:

Molecular Details:

- Molecular Weight: 259.27 g/mol

- CAS Number: 1118787-13-5

- SMILES Notation: CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds with sulfonyl groups have shown significant inhibitory effects on farnesyltransferase (FT), an enzyme implicated in oncogenic signaling pathways. These compounds demonstrated low-nanomolar activity against FT and exhibited cellular activity at concentrations below 100 nM, particularly in mutated K-Ras bearing HCT-116 human colon tumor models .

The proposed mechanism involves the inhibition of key enzymatic pathways that are critical for tumor growth and proliferation. The sulfonamide moiety is thought to interact with active sites on target enzymes, leading to disruption of their function. This interaction is facilitated by the presence of hydrophobic side chains that enhance binding affinity and specificity.

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of this compound in a murine model of cancer. The compound was administered orally, and results indicated a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased cell proliferation markers and increased apoptosis in treated tumors, suggesting that the compound effectively induces cancer cell death .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic application. The bioavailability was assessed using various routes of administration, with oral delivery showing optimal results. These findings support further development for clinical applications .

Table 1: Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 260.05873 | 156.2 |

| [M+Na]+ | 282.04067 | 163.7 |

| [M+NH4]+ | 277.08527 | 161.6 |

| [M+K]+ | 298.01461 | 163.6 |

| [M-H]- | 258.04417 | 156.2 |

Table 2: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the furan-carboxamide core followed by sulfonylation and cyanomethylation. A common approach includes:

- Cyclization of precursor molecules (e.g., furan derivatives) under controlled temperatures (60–80°C) in solvents like chloroform or DMF .

- Sulfonylation using pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Cyanomethylation via nucleophilic substitution with cyanomethyl halides .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the furan ring and sulfonamide group .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How do structural modifications at the cyanomethyl or pyrrolidine-sulfonyl groups affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations (e.g., replacing cyanomethyl with alkyl groups or modifying pyrrolidine substituents). Test inhibitory activity against target enzymes (e.g., kinases) using enzyme-linked assays .

- Data Interpretation : Compare IC₅₀ values and binding affinities (via surface plasmon resonance) to identify critical functional groups. For example, bulky substituents on pyrrolidine may hinder target binding .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energetics) and identify transition states .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., docking to ATP-binding pockets) using software like AutoDock Vina. Validate with experimental IC₅₀ data .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, enzyme sources, and buffer conditions (e.g., pH, ionic strength) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .

Q. What strategies mitigate byproduct formation during the sulfonylation step?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) to minimize hydrolysis of sulfonyl chloride intermediates .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. How does the furan-carboxamide core influence pharmacological properties compared to other heterocycles?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with pyridine, thiophene, or pyrazole cores. Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using hepatic microsome assays .

- Electronic Effects : Use Hammett constants to correlate ring substituents with bioavailability .

Q. What in silico models predict the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.